molecular formula C12H8BrNO2 B3043627 5-(4-Bromophenyl)nicotinic Acid CAS No. 887973-36-6

5-(4-Bromophenyl)nicotinic Acid

Cat. No.: B3043627
CAS No.: 887973-36-6
M. Wt: 278.1 g/mol
InChI Key: DQZNYKNEGPFGCX-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)nicotinic Acid is an organic compound with the molecular formula C12H8BrNO2 It is a derivative of nicotinic acid, where a bromophenyl group is attached to the fifth position of the pyridine ring

Biochemical Analysis

Biochemical Properties

5-(4-Bromophenyl)nicotinic Acid, like other nicotinic acid derivatives, may interact with various enzymes, proteins, and other biomolecules. Specific interactions of this compound have not been extensively studied

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues is currently limited . Future studies should focus on any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)nicotinic Acid typically involves the bromination of nicotinic acid. One common method includes reacting nicotinic acid with thionyl chloride at 75-80°C, followed by bromination with bromine in the presence of a Lewis acid catalyst at 110-120°C. The reaction mixture is then hydrolyzed with water, and the product is purified .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Bromophenyl)nicotinic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products:

  • Substitution reactions can yield derivatives with various functional groups replacing the bromine atom.
  • Coupling reactions produce biaryl compounds with extended aromatic systems.

Scientific Research Applications

5-(4-Bromophenyl)nicotinic Acid has several applications in scientific research:

Comparison with Similar Compounds

    Nicotinic Acid: The parent compound, which lacks the bromophenyl group.

    5-Bromonicotinic Acid: Similar structure but without the phenyl group.

    4-Bromophenylacetic Acid: Contains the bromophenyl group but attached to an acetic acid moiety.

Uniqueness: 5-(4-Bromophenyl)nicotinic Acid is unique due to the presence of both the bromophenyl and nicotinic acid moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-(4-bromophenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO2/c13-11-3-1-8(2-4-11)9-5-10(12(15)16)7-14-6-9/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZNYKNEGPFGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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